molecular formula C15H18O3 B1666082 Arglabin CAS No. 84692-91-1

Arglabin

Cat. No. B1666082
CAS RN: 84692-91-1
M. Wt: 246.3 g/mol
InChI Key: UVJYAKBJSGRTHA-CUZKYEQNSA-N
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Description

Arglabin is a natural product with antitumor and anti-inflammatory activity . It competitively inhibits the binding of farnesyl diphosphate to farnesyl transferase (FTase), preventing the activation of RAS proto-oncogene by preventing the incorporation of farnesyl pyrophosphate into human H-ras proteins .


Synthesis Analysis

The first enantioselective synthesis of the guaianolide Arglabin has been developed . This synthesis involves the creation of a dimethylamino adduct, which is currently under clinical evaluation for the treatment of various cancers .


Molecular Structure Analysis

Arglabin is a colorless crystalline compound with a chemical structure constructed from the bicyclo [5.3.0] decane skeleton . It belongs to the guaianolides sesquiterpenes subclass .


Chemical Reactions Analysis

Arglabin has been shown to possess anti-inflammatory activity through inhibition of the NLR Family pyrin domain-containing 3 (NLRP3) inflammasome and production of proinflammatory cytokines . Over 70 new polyfunctional derivatives of Arglabin have been synthesized by cyclopropantation, amination, phosphorylation, halogenations, and oxidation of the compound .


Physical And Chemical Properties Analysis

Arglabin has a molecular weight of 246.3 and a molecular formula of C15H18O3 . It is a colorless crystalline compound .

Safety And Hazards

Arglabin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Arglabin might have therapeutic potential to attenuate the inflammasome-induced acute respiratory distress syndrome and/or the cytokine storm associated with COVID-19 . It has also shown promising antitumor activity and cytotoxicity against varying tumor cell lines .

properties

IUPAC Name

(1R,3S,6S,10S,11R)-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-8-4-7-15-11(8)12-10(9(2)13(16)17-12)5-6-14(15,3)18-15/h4,10-12H,2,5-7H2,1,3H3/t10-,11+,12-,14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJYAKBJSGRTHA-CUZKYEQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC23C1C4C(CCC2(O3)C)C(=C)C(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@]23[C@H]1[C@@H]4[C@@H](CC[C@@]2(O3)C)C(=C)C(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Record name Arglabin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Arglabin
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arglabin

CAS RN

84692-91-1
Record name Arglabin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84692-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arglabin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arglabin
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ARGLABIN
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS8UOP7QZ1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,290
Citations
SH Lone, KA Bhat, MA Khuroo - Chemico-Biological Interactions, 2015 - Elsevier
… Arglabin belongs to guaianolide class of sesquiterpene lactones, isolated … Arglabin shows promising antitumor activity against different tumor cell lines. The antitumor activity of arglabin …
Number of citations: 75 www.sciencedirect.com
A Manayi, SM Nabavi, M Khayatkashani… - Molecular Biology …, 2021 - Springer
Arglabin (l(R),10(S)-epoxy-5(S),5(S),7(S)-guaia-3(4),ll(13)-dien-6,12-olide), is a natural sesquiterpene γ-lactone which was first isolated from Artemisia glabella. The compound has …
Number of citations: 11 link.springer.com
A Abderrazak, D Couchie, DFD Mahmood, R Elhage… - Circulation, 2015 - Am Heart Assoc
Background— This study was designed to evaluate the effect of arglabin on the NLRP3 inflammasome inhibition and atherosclerotic lesion in ApoE 2 Ki mice fed a high-fat Western-…
Number of citations: 171 www.ahajournals.org
NA Neverova, AN Zhabayeva, AA Levchuk… - Russian Journal of …, 2020 - Springer
… The IR spectra of all arglabin samples machined over time (Fig. 2b) are identical to the IR … initial arglabin. The UV spectrum of the initial arglabin and the spectra of machined arglabin in …
Number of citations: 0 link.springer.com
K Cқaқ - Медицина и экология, 2014 - rmebrk.kz
… The drug «Arglabin» in capsules had been not only well tolerated by volunteers, … «Arglabin» in capsules as an immunomodulator for further study in clinical practice. Keywords: arglabin, …
Number of citations: 2 rmebrk.kz
A Abderrazak, K El Hadri, E Bosc, B Blondeau… - … of Pharmacology and …, 2016 - ASPET
… Ki mice fed a HFD and treated with arglabin. In addition, arglabin reduced interleukin-1β (IL-1β… In this study we extended our study on the effect of arglabin on cultured Langerhans islets …
Number of citations: 53 jpet.aspetjournals.org
SM Adekenov, ST Shamilova… - Phytochemical …, 2021 - Wiley Online Library
… The chemical modification of arglabin, … arglabin can be time‐consuming and expensive; thus, high‐performance liquid chromatography (HPLC) is an optimal method to identify arglabin …
KI Itzhanova, RB Seidakhmetova… - Journal of Pharmacy …, 2018 - papers.ssrn.com
… mutagenic properties of a new original immunomodulator Arglabin native in tablets in the induced … Arglabin native in tablets does not reveal a mutagenic activity within the studied dose …
Number of citations: 2 papers.ssrn.com
S Kalidindi, WB Jeong, A Schall… - Angewandte Chemie …, 2007 - Wiley Online Library
Closing the ring: The first enantioselective synthesis of the guanianolide natural product arglabin and its dimethylamino adduct, which shows promising results in the treatment of …
Number of citations: 119 onlinelibrary.wiley.com
TE Shaikenov, SM Adekenov… - Oncology …, 2001 - spandidos-publications.com
… of Arglabin is similar to certain polyprenols of cytoplasmic proteins, we hypothesized and then showed using the Napthol cleavage reaction that Arglabin … form of Arglabin-DMA inhibits …
Number of citations: 68 www.spandidos-publications.com

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